B1575792 Temporin-1Ob

Temporin-1Ob

Cat. No.: B1575792
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1Ob is a member of the temporin family, which are short, cationic, and alpha-helical antimicrobial peptides (AMPs) first identified in frog skin secretions . With over 150 known members, temporins are among the smallest naturally occurring AMPs, typically consisting of 10-17 amino acids and featuring a C-terminal amidation . These peptides are a key component of innate immune defense and are considered promising templates for developing new anti-infective agents due to their broad-spectrum activity and low propensity for inducing resistance . The primary mechanism of action for temporins involves a membranolytic effect on bacterial targets. These peptides are unstructured in aqueous solution but adopt a stable amphipathic α-helical conformation upon interacting with microbial membranes . Their cationic nature facilitates initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. Subsequently, their hydrophobic residues allow insertion into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death . Studies on analogues like Temporin-SHa confirm this mechanism, showing rapid membrane disruption and a detergent-like effect on the acyl chain packing of anionic lipid bilayers . Some temporins also demonstrate the ability to induce lipid extraction and form tubular membrane protrusions at higher concentrations, representing a distinctive method of membrane disturbance . As part of the temporin family, this compound is expected to exhibit potent activity primarily against Gram-positive bacteria, including critical pathogens such as Staphylococcus aureus (S. aureus) and Methicillin-Resistant Staphylococcus aureus (MRSA) . Furthermore, various temporins and their engineered analogues have demonstrated significant anti-biofilm properties, capable of both inhibiting the formation of and eradicating established biofilms of S. aureus and MRSA . Selected temporins also show promising efficacy against parasites like Leishmania , and some family members exhibit antitumor activity by triggering caspase-dependent apoptosis in cancer cells through an intrinsic mitochondrial pathway . This combination of antimicrobial, antibiofilm, and immunomodulatory activities makes temporins, including this compound, highly valuable for basic research aimed at understanding host-defense peptides and for the applied development of novel therapeutic agents. This product is supplied for research purposes only.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPLIGKILGTIL

Origin of Product

United States

Scientific Research Applications

Temporins are a family of antimicrobial peptides found in frog skin, with diverse applications, including antimicrobial and anti-inflammatory activities . Temporin-1Ob, derived from Rana ornativentris, has demonstrated activity against the chytrid fungus .

Antimicrobial activity
Temporins exhibit antimicrobial activity, mainly against Gram-positive bacteria, including resistant pathogens .

  • Temporin A and B: These temporins have demonstrated higher activity against Gram-positive bacteria compared to Gram-negative strains. They can also cause a total reduction in colony-forming units of S. aureus .
  • Temporin 1CEb: Active against Gram-positive bacteria but less so against Gram-negative bacteria, with significant hemolytic activity .
  • Temporin 1CEh: Shows inhibitory activity mainly against Gram-positive bacteria but has elevated hemolytic activity .
  • Temporin L: Synergy against Gram-negative species has been described between temporin L and each of temporin A and temporin B, which, individually, have only weak activity .

Anti-inflammatory activity
Temporins can also possess anti-inflammatory properties .

  • Temporin 1CEa: Binds to lipopolysaccharide (LPS), inhibiting the inflammatory effects of LPS. It downregulates the MyD88-dependent signaling pathway, reducing the release of pro-inflammatory molecules like tumor necrosis factor-α (TNFα) and interleukin-6 .

Anticancer activity
Temporins exhibit anticancer (antiproliferative) activity against several cell lines .

  • Temporin 1CEa: Particularly active against human breast cancer cells. It disrupts membrane integrity, inducing permeability and causing the release of intracellular Ca2+Ca^{2+}. It targets the mitochondrial membrane, triggering mitochondrial membrane depolarization and reactive oxygen species (ROS) overproduction .

Additional Temporin Information

  • Studies demonstrate that modification of some amino acids can improve temporin activity .
  • Temporins D and H were found to be completely inactive in Lysogeny broth (LB) medium, whereas TA and TB showed higher activity against Gram-positive bacterial strains than against Gram-negative ones .
  • Magnoni et al. found anti-Leishmania activity at micromolar concentrations for TA and TB .

Table of Temporin Antimicrobial Activities

PeptideAntimicrobial Activity as MIC (µM)
S. aureus 22401
Temporin 1CEa14.4
Temporin 1CEb41
Temporin 1CEc>100
Temporin 1CEe6.250
Temporin 1CEh8
PeptideAntimicrobial Activity as MIC (µM)
E. coli 44102
Temporin 1CEa>100
Temporin 1CEb>100
Temporin 1CEc>100
Temporin 1CEe50.0
Temporin 1CEh128

Comparison with Similar Compounds

Research Findings and Implications

  • Mechanistic Insights : this compound’s moderate hydrophobicity and charge balance make it less disruptive to mammalian membranes compared to Temporin-1Oc, which prioritizes efficacy over safety .
  • Therapeutic Potential: Temporin-1La’s reduced hemolytic activity positions it as a candidate for topical applications, while this compound’s broad-spectrum activity suggests utility in systemic infections pending further optimization .

Q & A

Q. What are the standard experimental assays for evaluating Temporin-1Ob’s antimicrobial activity, and how should they be optimized for reproducibility?

this compound’s antimicrobial efficacy is typically assessed using broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens. Researchers should standardize inoculum density (e.g., 1–5 × 10⁵ CFU/mL) and control for variables like pH, cation concentration, and temperature, which influence peptide stability . Include positive controls (e.g., polymyxin B) and validate results with time-kill kinetics or fluorescence-based membrane permeability assays. Reproducibility requires triplicate trials with blinded data collection to minimize bias .

Q. How can researchers conduct a systematic literature review to identify gaps in this compound’s mechanism of action studies?

Use databases like PubMed and Scopus with keywords: “this compound,” “antimicrobial peptide (AMP),” “membrane disruption,” and “intracellular targets.” Apply the PICO framework (Population: microbial strains; Intervention: this compound; Comparison: other temporins; Outcome: MICs, cytotoxicity) to filter studies. Tools like PRISMA can map evidence gaps, such as limited data on eukaryotic cell selectivity or synergy with conventional antibiotics .

Q. What structural characteristics of this compound are critical for its bioactivity, and how are they analyzed?

Key features include its α-helical conformation, amphipathicity, and cationic charge. Circular dichroism (CD) spectroscopy under membrane-mimetic conditions (e.g., SDS micelles) confirms secondary structure. Mass spectrometry and NMR resolve sequence and folding dynamics. Computational tools like PEP-FOLD predict membrane interaction sites, which can be validated via alanine scanning mutagenesis .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity toward mammalian cells be resolved?

Discrepancies often arise from differences in cell lines (e.g., erythrocytes vs. epithelial cells) or assay conditions (serum content, exposure time). Address this by:

  • Standardizing hemolysis assays using fresh human erythrocytes and normalizing to Triton X-100 controls.
  • Performing comparative cytotoxicity screens across multiple cell types (e.g., HEK293, HaCaT) with ATP-based viability assays.
  • Applying meta-analysis to existing datasets to identify confounding variables (e.g., peptide batch variability) .

Q. What methodological strategies optimize this compound’s stability in physiological environments for in vivo studies?

To enhance serum stability:

  • Modify peptide termini via acetylation or amidation to reduce protease susceptibility.
  • Encapsulate in liposomes or nanoparticles for controlled release.
  • Use pharmacokinetic (PK) studies in rodent models to track degradation rates. Pair with MALDI-TOF MS to identify metabolic breakdown products .

Q. How should researchers design experiments to investigate this compound’s immunomodulatory effects beyond direct antimicrobial action?

  • Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on immune cells (e.g., macrophages) exposed to sub-MIC doses of this compound.
  • Measure cytokine profiles (e.g., IL-6, TNF-α) via ELISA or multiplex assays.
  • Validate findings with knockout models (e.g., TLR4⁻/⁻ mice) to pinpoint signaling pathways .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic interactions with antibiotics?

Apply the fractional inhibitory concentration index (FICI) with checkerboard assays. Use Bliss independence or Loewe additivity models to quantify synergy. For in vivo data, employ Kaplan-Meier survival analysis in infection models, ensuring adequate sample sizes (n ≥ 10/group) and power calculations (α = 0.05, β = 0.2) .

Methodological Frameworks and Ethical Considerations

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research proposals?

  • Feasible: Ensure access to synthetic peptides (≥95% purity) and relevant biosafety approvals (BSL-2 for pathogen studies).
  • Novel: Focus on understudied applications (e.g., biofilm disruption in medical devices).
  • Ethical: Adhere to ARRIVE guidelines for animal studies, including humane endpoints and 3Rs (Replacement, Reduction, Refinement) .

Q. What steps mitigate bias in high-throughput screening of this compound derivatives?

  • Randomize plate layouts in MIC assays.
  • Use automated liquid handlers to minimize pipetting errors.
  • Apply machine learning (e.g., SVM or random forest) to prioritize hits based on physicochemical properties (charge, hydrophobicity) .

Data Presentation and Reproducibility

Q. How should researchers present this compound data to meet journal standards for reproducibility?

  • Methods: Detail peptide synthesis (solid-phase vs. recombinant), purification (HPLC gradients), and characterization (MS, CD).
  • Data Tables: Include raw MIC values, standard deviations, and p-values (ANOVA with post-hoc tests). Use Supplementary Materials for large datasets (e.g., omics results).
  • Ethics: Declare animal ethics approvals (e.g., IACUC protocol numbers) and conflicts of interest .

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